N-(2,3-dichlorophenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide
CAS No.:
Cat. No.: VC14945143
Molecular Formula: C16H13Cl2N3O2
Molecular Weight: 350.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13Cl2N3O2 |
|---|---|
| Molecular Weight | 350.2 g/mol |
| IUPAC Name | N-(2,3-dichlorophenyl)-N'-[(E)-(4-methylphenyl)methylideneamino]oxamide |
| Standard InChI | InChI=1S/C16H13Cl2N3O2/c1-10-5-7-11(8-6-10)9-19-21-16(23)15(22)20-13-4-2-3-12(17)14(13)18/h2-9H,1H3,(H,20,22)(H,21,23)/b19-9+ |
| Standard InChI Key | AFLIOUIQNCEZFH-DJKKODMXSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
| Canonical SMILES | CC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Introduction
N-(2,3-dichlorophenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide is a complex organic compound that has garnered significant attention in the field of organic chemistry and pharmacology. This compound features a dichlorophenyl group, a hydrazine derivative, and an oxoacetamide moiety, which contribute to its unique chemical and biological properties. The presence of the 4-methylbenzylidene group suggests potential for various interactions due to its aromatic nature, influencing the compound's reactivity and biological activity.
Synthesis
The synthesis of N-(2,3-dichlorophenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide typically involves multi-step organic reactions. These reactions require careful control over conditions to ensure high yields and purity. Common techniques for monitoring the synthesis include thin-layer chromatography (TLC) and spectroscopic methods like nuclear magnetic resonance (NMR) and infrared spectroscopy (IR).
Biological Activities
Preliminary studies suggest that compounds similar to N-(2,3-dichlorophenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide exhibit various biological activities. These activities warrant further investigation through in vitro and in vivo studies to elucidate the specific mechanisms of action. Similar compounds have shown potential in anticancer and other therapeutic areas, although specific data for this compound is limited.
Potential Applications
Given its unique structure and potential biological activities, N-(2,3-dichlorophenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide has potential applications in several fields:
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Pharmaceuticals: As a building block for developing therapeutic agents.
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Biological Research: For studying interactions with biological targets.
Characterization Techniques
Characterization of the synthesized compound is performed using spectroscopic techniques such as:
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Nuclear Magnetic Resonance (NMR): For structural confirmation.
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Infrared Spectroscopy (IR): To identify functional groups.
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Elemental Analysis: To confirm the purity and composition of the compound.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(2,3-dichlorophenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide | C16H13Cl2N3O2 | Dichlorophenyl, hydrazine, oxoacetamide |
| N-(4-chlorophenyl)-N'-[(E)-(4-methylbenzylidene)hydrazinoyl]urea | - | Urea moiety, potential antitumor activity |
| N-(3-nitrophenyl)-N'-[(E)-(4-methylbenzylidene)hydrazinoyl]urea | - | Nitro group enhances electron-withdrawing properties |
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